An In-depth Technical Guide to Neocuproine Hydrochloride
An In-depth Technical Guide to Neocuproine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocuproine (B1678164) hydrochloride, a heterocyclic organic compound, is a valuable tool in a wide array of chemical and biological research applications. Its primary utility stems from its function as a high-affinity chelating agent for copper(I) ions. This property makes it an indispensable reagent in analytical chemistry for the quantification of copper and a crucial molecular probe in biological systems to investigate the roles of copper in physiological and pathological processes. This technical guide provides a comprehensive overview of neocuproine hydrochloride, including its chemical properties, detailed experimental protocols for its key applications, and an exploration of its known interactions with cellular signaling pathways.
Core Properties of Neocuproine Hydrochloride
Neocuproine hydrochloride is commercially available in anhydrous and hydrated forms. It is essential for researchers to be aware of the specific form they are using, as this affects its molecular weight and solution preparation.
| Property | Value | References |
| Chemical Name | 2,9-Dimethyl-1,10-phenanthroline hydrochloride | [1] |
| Synonyms | Neocuproine HCl | [1] |
| CAS Number | 7296-20-0 (anhydrous) | [1] |
| 303136-82-5 (monohydrate) | ||
| 332360-00-6 (trihydrate) | [2] | |
| Molecular Formula | C₁₄H₁₂N₂·HCl (anhydrous) | |
| C₁₄H₁₂N₂·HCl·H₂O (monohydrate) | ||
| Molecular Weight | 244.72 g/mol (anhydrous) | |
| 262.73 g/mol (monohydrate) | [3] | |
| Appearance | White to pale yellow or tan powder/crystals | [3] |
| Solubility | Soluble in water (25 mg/mL), ethanol, and chloroform. | |
| Storage | Store at room temperature in a dry, well-ventilated place, protected from light. | [3][4] |
| Purity | Typically >99% | [3] |
Key Applications and Experimental Protocols
Neocuproine hydrochloride's strong and specific chelation of Cu(I) ions is the basis for its most common applications.
Spectrophotometric Determination of Copper (CUPRAC Assay)
The Cupric Reducing Antioxidant Capacity (CUPRAC) assay is a widely used method to determine the total antioxidant capacity of a sample. In this assay, Cu(II)-neocuproine complex is reduced by antioxidants to the Cu(I)-neocuproine complex, which has a distinct orange-yellow color with a maximum absorbance at approximately 450-457 nm.
Experimental Protocol: CUPRAC Assay for Antioxidant Capacity
Materials:
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Copper(II) chloride (CuCl₂) solution (10 mM)
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Neocuproine solution (7.5 mM in ethanol)
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Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 7.0)
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Trolox (antioxidant standard)
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Sample (dissolved in an appropriate solvent)
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Spectrophotometer
Procedure:
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Preparation of CUPRAC Reagent: Mix equal volumes of the CuCl₂, neocuproine, and ammonium acetate buffer solutions. This working solution should be prepared fresh daily.
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Standard Curve Preparation: Prepare a series of Trolox standards of known concentrations.
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Assay:
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In a microplate well or a cuvette, add a specific volume of the sample or standard.
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Add the CUPRAC reagent to the sample/standard.
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Incubate the mixture at room temperature for 30 minutes in the dark.
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-
Measurement: Measure the absorbance of the solution at 450 nm against a reagent blank (containing the CUPRAC reagent and the solvent used for the sample).
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Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve generated with Trolox and is typically expressed as Trolox equivalents.
Investigation of Oxidative Stress in Cellular Systems
Neocuproine hydrochloride can be employed to study the role of copper in oxidative stress. By chelating intracellular copper, it can either mitigate or, in some contexts, exacerbate oxidative damage, providing insights into copper-dependent redox cycling.
Experimental Protocol: Induction of Oxidative Stress in Cell Culture
Materials:
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Mammalian cell line (e.g., hepatocytes, neurons)
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Cell culture medium and supplements
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Neocuproine hydrochloride stock solution (dissolved in water or DMSO)
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An agent to induce oxidative stress (e.g., hydrogen peroxide, menadione)
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Reagents for assessing cell viability (e.g., MTT, LDH assay)
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Reagents for measuring reactive oxygen species (ROS) (e.g., DCFDA)
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Reagents for detecting DNA damage (e.g., Comet assay)
Procedure:
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Cell Seeding: Plate the cells at a suitable density in a multi-well plate and allow them to adhere overnight.
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Treatment:
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Pre-treat the cells with various concentrations of neocuproine hydrochloride for a specific duration.
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Co-treat the cells with neocuproine hydrochloride and an oxidative stress-inducing agent.
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Include appropriate controls (untreated cells, cells treated with the vehicle, cells treated with the stressor alone).
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Incubation: Incubate the cells for a predetermined period (e.g., 1 to 24 hours).
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Endpoint Analysis:
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Cell Viability: Perform an MTT or LDH assay to assess the cytotoxic effects of the treatments.
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ROS Production: Use a fluorescent probe like DCFDA to measure intracellular ROS levels via fluorometry or flow cytometry.
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DNA Damage: Employ the Comet assay to quantify DNA strand breaks.
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Modulation of Cellular Signaling Pathways
While direct modulation of specific signaling pathways by neocuproine hydrochloride is an area of ongoing research, its ability to interfere with copper homeostasis suggests potential interactions with redox-sensitive signaling cascades. The following diagrams illustrate plausible points of intervention based on the known roles of copper and oxidative stress in these pathways.
Experimental Workflow for Investigating Neocuproine's Effect on Signaling Pathways
Caption: Workflow for studying neocuproine's impact on cellular signaling.
Potential Interaction with the Nrf2-ARE Pathway
The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Copper is known to influence the stability and activity of Nrf2. Neocuproine, by chelating copper, could potentially modulate this pathway.
Caption: Hypothesized modulation of the Nrf2-ARE pathway by neocuproine.
Potential Interaction with MAPK and NF-κB Signaling
Mitogen-activated protein kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are key regulators of cellular responses to stress, including inflammation and apoptosis. Copper has been implicated in the activation of these pathways.
Caption: Potential points of neocuproine interaction with MAPK and NF-κB pathways.
Safety and Handling
Neocuproine hydrochloride is an irritant to the eyes, skin, and respiratory system.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the solid powder and its solutions. Work should be conducted in a well-ventilated area or a fume hood.[6] In case of contact, flush the affected area with copious amounts of water.[7] Refer to the Safety Data Sheet (SDS) for complete safety information.[4][5][6][7]
Conclusion
Neocuproine hydrochloride is a versatile and powerful tool for researchers in chemistry, biology, and drug development. Its well-characterized ability to specifically chelate copper(I) ions provides a foundation for robust analytical methods and for probing the intricate roles of copper in biological systems. A thorough understanding of its properties and careful adherence to experimental protocols are essential for obtaining reliable and reproducible results. Further research into its effects on cellular signaling pathways will undoubtedly uncover new applications and deepen our understanding of copper homeostasis and its implications for human health and disease.
